3-Methyl-2-sulfanylbutanoic acid

説明

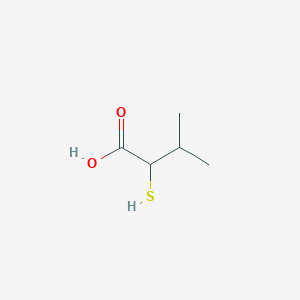

3-Methyl-2-sulfanylbutanoic acid is an organic compound with the molecular formula C5H10O2S. It is a carboxylic acid derivative characterized by the presence of a sulfanyl group (–SH) attached to the second carbon atom and a methyl group attached to the third carbon atom of the butanoic acid chain. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-sulfanylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen sulfide in the presence of a catalyst to form the corresponding thiol, which is then oxidized to the desired carboxylic acid. Another method involves the alkylation of thioglycolic acid with 2-bromo-3-methylbutane, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure efficient production.

化学反応の分析

Types of Reactions: 3-Methyl-2-sulfanylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols.

Substitution: Thioethers or thioesters.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Synthesis

3-Methyl-2-sulfanylbutanoic acid serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various sulfur-containing compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions including:

- Oxidation : The sulfanyl group can be oxidized to form sulfonic acid derivatives.

- Reduction : The carboxylic acid group can be reduced to yield alcohols.

- Substitution Reactions : The sulfanyl group can participate in nucleophilic substitutions, leading to the formation of thioethers or thioesters.

Biological Research

Potential Biological Activities

Research into the biological activities of this compound has revealed potential interactions with biomolecules. The compound's sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This property makes it a candidate for studying enzyme inhibition and protein modification.

Medicinal Applications

Therapeutic Potential

Ongoing research is investigating the role of this compound as a precursor for drug synthesis. Its structural properties may allow it to serve as a scaffold for developing new therapeutic agents targeting various diseases. For instance, studies have shown that similar sulfur-containing compounds exhibit anti-inflammatory and antioxidant activities, which could be beneficial in treating conditions like cardiovascular diseases .

Industrial Uses

Flavor and Fragrance Production

In the industrial sector, this compound is used in the production of flavors and fragrances. Its unique sulfur-containing structure contributes to specific aroma profiles that are desirable in food and cosmetic products. This application highlights the compound's versatility beyond traditional chemical synthesis .

Data Tables

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide or potassium permanganate under acidic/basic conditions | Sulfonic acid derivatives |

| Reduction | Lithium aluminum hydride or sodium borohydride | Alcohols |

| Substitution | Alkyl halides or amines with a base | Thioethers or thioesters |

Case Study 1: Enzyme Interaction Studies

A study published in PMC explored the interaction of sulfur-containing compounds with specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit certain enzymes, suggesting potential applications in metabolic disorder treatments .

Case Study 2: Flavor Profile Development

Research conducted by flavor chemists demonstrated that incorporating this compound into formulations significantly enhanced the sensory attributes of food products, indicating its utility in flavor chemistry .

作用機序

The mechanism of action of 3-Methyl-2-sulfanylbutanoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

- 2-Methyl-2-sulfanylpropanoic acid

- 3-Methyl-3-sulfanylbutanoic acid

- 2-Ethyl-2-sulfanylbutanoic acid

Comparison: 3-Methyl-2-sulfanylbutanoic acid is unique due to the specific positioning of the sulfanyl and methyl groups on the butanoic acid chain. This structural arrangement imparts distinct chemical and physical properties, such as its characteristic odor and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

生物活性

3-Methyl-2-sulfanylbutanoic acid, also known as D-Penicillamine, is a synthetic organic compound with significant biological activity, particularly as a chelating agent and immunosuppressant. This article explores its biological effects, mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid

- Molecular Formula : C5H11NO2S

- CAS Number : 138619-81-5

D-Penicillamine functions primarily as a chelating agent, binding to heavy metals and facilitating their excretion from the body. It forms stable complexes with metals such as copper, lead, and mercury, which are then eliminated via renal pathways. This property is crucial in treating metal toxicity and certain autoimmune conditions.

Therapeutic Uses

- Heavy Metal Poisoning : D-Penicillamine is widely used in the treatment of heavy metal poisoning, particularly for conditions like Wilson's disease (copper overload) and lead poisoning. It helps reduce metal accumulation in tissues, mitigating toxic effects.

- Rheumatoid Arthritis : The compound has immunosuppressive properties that can benefit patients with rheumatoid arthritis by reducing inflammation and joint damage.

- Cystinuria : D-Penicillamine aids in the management of cystinuria by increasing urine solubility of cystine, thereby preventing stone formation.

Case Study 1: Treatment of Wilson's Disease

A study indicated that patients treated with D-Penicillamine showed significant reductions in serum copper levels and improvements in liver function tests over a 12-month period. Adverse effects included gastrointestinal disturbances and hypersensitivity reactions .

Case Study 2: Lead Poisoning Management

In a clinical trial involving lead-poisoned patients, administration of D-Penicillamine at a dosage of 10 mg/kg/day for seven days resulted in decreased blood lead levels and improved neurological outcomes .

Side Effects and Toxicity

While D-Penicillamine is effective, it is associated with several side effects:

- Gastrointestinal Issues : Nausea, vomiting, and diarrhea are common.

- Hematological Effects : Leukopenia and thrombocytopenia have been reported.

- Renal Toxicity : Prolonged use can lead to interstitial nephritis .

Comparative Efficacy of Chelating Agents

| Chelating Agent | Indication | Dosage | Side Effects |

|---|---|---|---|

| D-Penicillamine | Copper overload | 10 mg/kg/day | Gastrointestinal disturbances |

| Dimercaprol | Lead poisoning | 50–75 mg/m² q 4h | Allergy, tachycardia |

| Mesosuccinic Acid | Mercury poisoning | Varies | Less toxicity than BAL |

特性

IUPAC Name |

3-methyl-2-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDLUFMACHNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546090 | |

| Record name | 3-Methyl-2-sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138619-81-5 | |

| Record name | 3-Methyl-2-sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。